2-Propyl-7-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula and a molecular weight of 255.24 g/mol. This compound features a quinoline ring substituted at the 2-position with a propyl group and at the 7-position with a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and material science.
The compound is categorized under quinoline derivatives, which are known for their diverse biological activities. It is listed under the Chemical Abstracts Service with the identifier 1070879-98-9. Its synthesis and characterization have been documented in various chemical databases and research articles, highlighting its relevance in both academic and industrial contexts .
The synthesis of 2-Propyl-7-trifluoromethyl-4-quinolinol typically involves radical trifluoromethylation of carbon-centered radical intermediates. This method allows for the introduction of the trifluoromethyl group, which is crucial for enhancing the biological activity of the compound.
The molecular structure of 2-Propyl-7-trifluoromethyl-4-quinolinol can be described as follows:
The compound exhibits notable physical properties:
2-Propyl-7-trifluoromethyl-4-quinolinol can participate in various chemical reactions:
The specific reagents and conditions employed in these reactions significantly influence the products formed, demonstrating the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-Propyl-7-trifluoromethyl-4-quinolinol involves its interaction with biological targets, likely through modulation of enzymatic activity or receptor binding due to its lipophilic nature enhanced by the trifluoromethyl group. This modification often increases metabolic stability and bioavailability, making it a candidate for further pharmacological exploration.
2-Propyl-7-trifluoromethyl-4-quinolinol has several scientific applications:
The 4-quinolinol scaffold originated with natural products like quinine, an early antimalarial isolated from Cinchona bark. Synthetic optimization led to chloroquine (4-aminoquinoline) and later, non-amino variants like 8-hydroxyquinoline, which demonstrated metal-chelating antimicrobial activity. The late 20th century witnessed diversification into oncology, exemplified by topotecan (a 4-quinolone camptothecin analog) targeting DNA topoisomerase I [2]. Modern developments focus on fluorinated 4-quinolinols, leveraging fluorine’s electronegativity to fine-tune pharmacokinetics. For instance, 4-chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) emerged as a key intermediate for anticancer agents due to the reactivity of its C4 chloride toward nucleophilic substitution [4]. This evolution underscores the scaffold’s adaptability:
Table 1: Key 4-Quinolinol Derivatives in Drug Development
Compound | Key Substituents | Therapeutic Area | Modern Application |
---|---|---|---|
Quinine | 6'-Methoxy, vinyl | Antimalarial | Historical lead |
Chloroquine | 7-Chloro, 4-diethylamino | Antimalarial/autophagy | Repurposed for oncology [2] |
8-Hydroxyquinoline | 8-OH | Antimicrobial/chelation | Anticancer via Cathepsin B inhibition [6] |
4-Chloro-7-(trifluoromethyl)quinoline | 4-Cl, 7-CF₃ | Intermediate | Precursor for kinase inhibitors [4] |
2-Propyl-7-trifluoromethyl-4-quinolinol | 2-n-Pr, 7-CF₃, 4-OH | Investigational | Targeted cancer therapy [1] |
The trifluoromethyl (–CF₃) group imparts distinct advantages via three synergistic mechanisms:
Alkyl chains (e.g., 2-propyl) contribute to van der Waals interactions within hydrophobic binding pockets. The linear n-propyl group balances steric bulk and flexibility, enabling optimal cavity filling in targets like survivin or tubulin [2] [8]. Hybridization of these groups creates synergistic bioactivity, as demonstrated by trifluoromethylquinolines outperforming non-fluorinated analogs in cytotoxic potency [6].
Table 2: Impact of Substituents on Quinolinol Bioactivity
Substituent | Electronic Effect | Physicochemical Contribution | Biological Consequence |
---|---|---|---|
7-CF₃ | Strong σ-acceptor (σₘ = 0.43) | ↑Lipophilicity (clog P +0.9), ↓pKₐ | Enhanced target affinity, cellular uptake [7] |
2-n-Pr | Weak electron donor | ↑Hydrophobicity, 3D bulk | Hydrophobic pocket binding, tubulin disruption [2] |
4-OH | H-bond donor/acceptor | Metal chelation | Enzyme inhibition (e.g., topoisomerases) [2] |
8-NO₂ | Strong π-acceptor | Redox activation | ROS generation, prodrug activation [6] |
Positional isomerism dictates the spatial orientation of substituents relative to the 4-OH pharmacophore, profoundly altering target engagement. In 2-propyl-7-trifluoromethyl-4-quinolinol (CAS 1070879-98-9, C₁₃H₁₂F₃NO, MW 255.24), the substituents occupy ortho (C2) and para (C7) positions relative to the nitrogen atom:
Positional sensitivity is evident when comparing isomers:
Table 3: Position-Activity Relationships in 4-Quinolinol Derivatives
Compound | C2 Substituent | C7 Substituent | Relative Potency (vs. parent) | Primary Target |
---|---|---|---|---|
2-Propyl-7-CF₃-4-quinolinol | n-Propyl | CF₃ | 1.0 (reference) | Survivin, tubulin [1] |
2-Methyl-7-CF₃-4-quinolinol | Methyl | CF₃ | 0.2 | Tubulin [2] |
7-CF₃-4-quinolinol | H | CF₃ | 0.05 | Cathepsin B [6] |
2-Propyl-4-quinolinol | n-Propyl | H | 0.15 | Kinases [7] |
4-Chloro-7-CF₃-quinoline | H | CF₃ | 0.3* | Kinase intermediate [4] |
Activity measured after *in situ hydrolysis to 4-quinolinol.
Synthetic routes to this compound exploit Friedländer condensation or Combes cyclization, with the 7-CF₃ group typically installed via:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3